molecular formula C7H9N3 B3332271 3-(Hydrazinylidenemethyl)aniline CAS No. 88237-24-5

3-(Hydrazinylidenemethyl)aniline

Cat. No. B3332271
CAS RN: 88237-24-5
M. Wt: 135.17 g/mol
InChI Key: UDJMNKIDQBTZLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anilines, including 3-(Hydrazinylidenemethyl)aniline, involves various methods and applications, both classical and modern . The process includes reactions such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions involving palladium-catalyzed methods . Aniline derivatives have been found to be efficient catalysts for hydrazone formation and exchange in both protic and aprotic solvents .


Molecular Structure Analysis

The molecular structure of 3-(Hydrazinylidenemethyl)aniline can be analyzed using tools like MolView . This tool allows the conversion of a 2D structural formula into a 3D model for better visualization .


Chemical Reactions Analysis

3-(Hydrazinylidenemethyl)aniline, like other aniline derivatives, participates in various chemical reactions. For instance, it has been found to be an efficient catalyst in acylhydrazone formation and exchange . The reaction proceeds with third-order kinetics, where the aldehyde consistently shows a partial order of two .

Safety and Hazards

The safety data sheet for aniline indicates that it is combustible and forms explosive mixtures with air on intense heating . It is harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment as required and to handle it only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on 3-(Hydrazinylidenemethyl)aniline and other aniline derivatives are vast. For instance, the ultrafast production of photofragments as a function of molecular structure is being explored . Such studies aim to develop a complete, bottom-up understanding of biomolecule photochemistry . Additionally, the use of aniline derivatives as catalysts for efficient hydrazone formation and exchange is being investigated .

properties

IUPAC Name

3-methanehydrazonoylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-3-1-2-6(4-7)5-10-9/h1-5H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJMNKIDQBTZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C=NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90829505
Record name 3-(Hydrazinylidenemethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90829505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydrazinylidenemethyl)aniline

CAS RN

88237-24-5
Record name 3-(Hydrazinylidenemethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90829505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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